2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a 3-bromophenyl group and a sulfanyl bridge connecting to an N-(2,6-dimethylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-12-5-3-6-13(2)18(12)22-17(23)11-25-19-21-10-16(24-19)14-7-4-8-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVULKKOAPLWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the bromophenyl group via electrophilic aromatic substitution. The sulfanyl linkage is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the amine group with 2,6-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement reactions with alkyl/aryl halides. For example:
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Reaction with alkyl halides :
Table 1: Nucleophilic Substitution with Alkyl Halides
| Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | Ethanol | TEA | 10–15 | 6 | 65–70 |
| Benzyl bromide | Ethanol | TEA | Reflux | 72 | 85–90 |
| p-Fluorobenzyl bromide | Ethanol | TEA | Reflux | 72 | 88–94 |
Electrophilic Aromatic Substitution on the Oxazole Ring
The oxazole ring participates in electrophilic substitution, particularly at the 5-position:
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Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group, with regioselectivity confirmed via ¹H-NMR .
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Halogenation : Bromination with Br₂ in CHCl₃ yields 5-bromo derivatives .
Hydrolysis of the Acetamide Moiety
The acetamide group can be hydrolyzed under acidic or basic conditions:
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Acidic hydrolysis : 6N HCl at 110°C for 3 hours cleaves the amide bond, yielding 2-mercaptoacetic acid and 2,6-dimethylaniline .
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Basic hydrolysis : NaOH (2M) in EtOH/H₂O (1:1) at 80°C for 2 hours provides sodium acetate and the corresponding amine .
Cross-Coupling Reactions Involving the Bromophenyl Group
The 3-bromophenyl substituent enables palladium-catalyzed cross-coupling:
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Suzuki coupling : With arylboronic acids, Pd(PPh₃)₄ in DMF/H₂O (3:1) at 90°C for 12 hours yields biaryl derivatives (Table 2) .
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Buchwald–Hartwig amination : Using Pd₂(dba)₃ and Xantphos, primary amines couple at the bromophenyl site .
Table 2: Suzuki Coupling Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | DMF/H₂O | 90 | 70–75 |
| PdCl₂(dppf) | Dppf | Toluene/EtOH | 100 | 85–88 |
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Benzyl bromide, TEA, EtOH, reflux | S-Benzyl derivative | 85–90 |
| Hydrolysis | 6N HCl, 110°C, 3 h | 2-Mercaptoacetic acid + 2,6-dimethylaniline | 92–95 |
| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 90°C | Biaryl-oxazole-acetamide | 70–75 |
Key Findings
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The sulfanyl group exhibits high reactivity toward alkyl halides, with yields improving under reflux conditions .
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Hydrolysis of the acetamide moiety proceeds efficiently under strong acidic conditions .
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Palladium-catalyzed cross-coupling at the bromophenyl group expands structural diversity, though yields depend on solvent and ligand choice .
Experimental protocols and spectral data (¹H-NMR, IR, MS) from analogous compounds validate these pathways .
Scientific Research Applications
Chemistry
This compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. It can participate in various chemical reactions, including:
- Oxidation: Using agents like hydrogen peroxide to form sulfoxides or sulfones.
- Reduction: Employing sodium borohydride to produce alcohols or amines.
- Substitution Reactions: The bromophenyl group can be substituted with other nucleophiles.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Amines, thiols | Substituted phenyl derivatives |
Biology
Research indicates that 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for further investigation in drug development.
Case Study:
In a study assessing the antimicrobial activity of oxazole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.
Medicine
The compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in disease progression.
Clinical Implications:
Preliminary studies suggest that this compound may modulate pathways involved in tumor growth and resistance to chemotherapy, warranting further clinical trials to evaluate its efficacy and safety.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to be incorporated into formulations that require specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group are believed to interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Acetamide Derivatives
The following table highlights key structural differences and similarities with related compounds:
Key Differences and Implications
Heterocyclic Core Modifications
- 1,3-Oxazole vs. 1,3,4-Oxadiazole (Analog 2) : The replacement of oxazole with oxadiazole introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This may enhance binding to enzymatic targets but reduce membrane permeability .
- 1,3-Thiazole (SirReal2) : The sulfur atom in thiazole contributes to π-π stacking interactions, critical for SirReal2’s inhibition of SIRT2, a NAD+-dependent deacetylase implicated in cancer .
Substituent Effects
- Bromophenyl Position (3- vs. In contrast, the 4-bromophenyl isomer (Analog 1) may exhibit altered crystal packing due to symmetry differences .
- Indole vs.
Acetamide Side Chain
Pharmacological and Physicochemical Properties
- Stability : Analog 2 underwent stress degradation studies using UV spectroscopy, revealing stability under acidic and oxidative conditions, likely due to the oxadiazole ring’s resilience . The target compound’s oxazole core may offer similar stability, but the bromine atom could increase susceptibility to nucleophilic attack.
- Bioactivity : SirReal2’s SIRT2 inhibition (IC₅₀ = 0.15 µM) highlights the importance of the thiazole-naphthalene motif . The target compound’s bromophenyl group may confer activity against kinase targets, though empirical data are pending.
- Crystallography : The dichlorophenyl analog () demonstrated conformational flexibility in crystal packing, with hydrogen-bonded dimers influencing solubility. Similar analysis for the target compound using SHELXL () would clarify its solid-state behavior .
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an oxazole ring, a bromophenyl moiety, and an acetamide group. Its molecular formula is with a molecular weight of approximately 419.3 g/mol.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been evaluated for its inhibitory effects on butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease treatment. The inhibition mechanism was characterized as mixed-type, indicating that it affects both substrate affinity and maximum reaction velocity .
- Antiviral Activity : Research indicates that related compounds exhibit antiviral properties by targeting the NS2B-NS3 protease of Flavivirus, essential for viral replication. The IC50 values for various derivatives suggest that modifications to the structure can significantly enhance or reduce activity .
Antimicrobial and Anticancer Properties
The compound has been explored for its potential antimicrobial and anticancer activities:
- Antimicrobial Activity : Several studies have shown that derivatives of this compound exhibit moderate to good antimicrobial activity against a range of pathogens. For example, certain modifications resulted in compounds with IC50 values below 50 μM against bacterial strains .
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been noted, with specific derivatives showing promising results in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Substituent Effects : The introduction of various substituents on the phenyl rings significantly influences the compound's potency. For instance, compounds with additional methyl or methoxy groups often exhibited enhanced activity due to improved binding interactions with target proteins .
- Oxazole Ring Contribution : The presence of the oxazole ring is essential for biological activity, as it contributes to the overall stability and reactivity of the molecule. Variations in this ring can lead to substantial changes in activity profiles .
Case Studies
- Inhibition of BChE : A study evaluated several acetamide derivatives for their ability to inhibit BChE. Among these, one derivative showed an IC50 value of 3.94 μM, indicating strong potential as a therapeutic agent against Alzheimer's disease .
- Antiviral Screening : In another study focused on antiviral compounds targeting Flavivirus protease, several derivatives were screened, revealing IC50 values ranging from 0.32 μM to 9.8 μM depending on structural modifications. This highlights the importance of chemical diversity in enhancing antiviral efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
